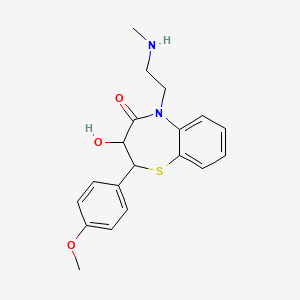

O-Desacetyl-N-desmethyl Diltiazem

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-Desacetyl-N-desmethyl Diltiazem is a metabolite of Diltiazem, a benzothiazepine calcium-channel blocker used to treat hypertension, chronic stable angina pectoris, and Prinzmetal’s variant angina . This compound is formed through the metabolic pathways of Diltiazem, specifically through N-demethylation and O-demethylation processes .

Mecanismo De Acción

Target of Action

O-Desacetyl-N-desmethyl Diltiazem, also known as 3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one, is a metabolite of Diltiazem . Diltiazem is a benzothiazepine calcium-channel blocker . The primary targets of this compound are the calcium channels in the myocardial and vascular smooth muscle cell membranes .

Mode of Action

The compound inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition could be due to the deformation of the channel, inhibition of ion-control gating mechanisms, or interference with the release of calcium from the sarcoplasmic reticulum .

Biochemical Pathways

Diltiazem is metabolized by N-demethylation, O-demethylation, and deacetylation . The metabolites produced through these metabolic pathways, including this compound, may influence the pharmacodynamic reaction or interacting potential in patients treated with Diltiazem .

Pharmacokinetics

A liquid chromatography coupled with mass spectrometry (LCMS/MS) method has been developed for the quantification of Diltiazem and its metabolites, including this compound, in human plasma . The lower limit of quantification for this compound is 0.15 ng/mL .

Action Environment

The plasma samples buffered with 1% of 0.1 M NaF solution was able to limit the degradation of Diltiazem to this compound for longer storage periods at -70 °C . This suggests that the stability of the compound in the body could be influenced by the biochemical environment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of O-Desacetyl-N-desmethyl Diltiazem involves the deacetylation and demethylation of Diltiazem. The synthetic route typically includes:

N-demethylation: This step involves the removal of a methyl group from the nitrogen atom in the Diltiazem molecule. Common reagents for this reaction include formaldehyde and formic acid.

O-demethylation: This step involves the removal of a methyl group from the oxygen atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale N-demethylation: Using formaldehyde and formic acid in a controlled environment.

Large-scale O-demethylation: Utilizing boron tribromide or aluminum chloride under industrial conditions.

Análisis De Reacciones Químicas

Types of Reactions

O-Desacetyl-N-desmethyl Diltiazem undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated compounds or substituted amines.

Aplicaciones Científicas De Investigación

O-Desacetyl-N-desmethyl Diltiazem has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Diltiazem and its metabolites.

Biology: Studied for its effects on calcium channels in cellular models.

Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in human plasma.

Industry: Utilized in the development of new calcium-channel blockers and related pharmaceuticals.

Comparación Con Compuestos Similares

Similar Compounds

Desacetyl Diltiazem: Another metabolite of Diltiazem formed through deacetylation.

N-desmethyl Diltiazem: Formed through N-demethylation of Diltiazem.

Uniqueness

O-Desacetyl-N-desmethyl Diltiazem is unique due to its dual modification (both N-demethylation and O-demethylation), which may result in distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites .

Actividad Biológica

O-Desacetyl-N-desmethyl Diltiazem is a significant metabolite of the calcium channel blocker Diltiazem, which is primarily utilized in the treatment of hypertension and chronic stable angina. Understanding the biological activity of this compound is essential for assessing its pharmacological effects and therapeutic potential.

Metabolism and Pharmacokinetics

Diltiazem undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. The major metabolic pathways include N-demethylation and O-demethylation, leading to the formation of several active metabolites, including this compound. This metabolite retains a significant portion of the pharmacological activity of the parent compound.

- Key Metabolic Pathways :

This compound functions as a slow calcium channel blocker. It binds to the L-type calcium channels, inhibiting the influx of calcium ions into cardiac and smooth muscle cells. This mechanism leads to several physiological effects:

- Cardiac Effects :

- Vascular Effects :

- Vasodilation resulting in reduced blood pressure.

- Improved exercise tolerance in patients with chronic stable angina.

In Vitro Studies

Research indicates that this compound has a higher affinity for CYP2D6 compared to CYP3A4, suggesting that its metabolism may be more variable among individuals due to genetic polymorphisms affecting CYP2D6 activity .

| Metabolite | K(m) Value (µM) | Enzyme |

|---|---|---|

| O-Desacetyl-N-desmethyl DTZ | ~5 | CYP2D6 |

| N-Demethylation | ~540 | CYP3A4 |

This differential metabolism can influence pharmacokinetics and efficacy in various populations.

Case Studies

Several clinical studies have evaluated the effects of Diltiazem and its metabolites on cardiovascular health:

- Hypertension Management : A study demonstrated that patients receiving Diltiazem showed significant reductions in systolic and diastolic blood pressure, attributed partly to the action of its metabolites like this compound.

- Angina Pectoris : Clinical trials indicated that patients treated with formulations containing Diltiazem exhibited improved exercise tolerance and reduced anginal episodes, correlating with plasma concentrations of active metabolites .

Propiedades

IUPAC Name |

3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-20-11-12-21-15-5-3-4-6-16(15)25-18(17(22)19(21)23)13-7-9-14(24-2)10-8-13/h3-10,17-18,20,22H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXJRKQNTGIDDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.